molecular formula C12H11NO2 B1149046 Methyl 3-(1H-indol-7-yl)acrylate CAS No. 104682-97-5

Methyl 3-(1H-indol-7-yl)acrylate

Cat. No.: B1149046
CAS No.: 104682-97-5
M. Wt: 201.22 g/mol
InChI Key: XOLBSBOCRAAKLU-UHFFFAOYSA-N
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Description

Methyl 3-(1H-indol-7-yl)acrylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules, including pharmaceuticals and natural products.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 3-(1H-indol-7-yl)acrylate plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, leading to various biochemical effects.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in regulating the immune response to infection . Additionally, it can influence the expression of genes involved in cell proliferation and apoptosis, thereby affecting cellular growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . This inhibition can lead to alterations in cellular signaling and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, which can have significant implications for its therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity changes significantly at certain concentration levels. These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes or cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion-transporting polypeptides (OATPs), which are involved in the uptake of various endogenous and exogenous compounds . The compound’s distribution within tissues can affect its localization and accumulation, influencing its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments or organelles. These interactions can modulate its biochemical properties and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1H-indol-7-yl)acrylate typically involves the reaction of indole derivatives with acrylate esters. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the reaction can be carried out using methanesulfonic acid under reflux conditions in methanol, yielding the desired indole derivative .

Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1H-indol-7-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can convert the acrylate group to an alcohol or alkane.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

Scientific Research Applications

Methyl 3-(1H-indol-7-yl)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to promote root growth.

Uniqueness: Methyl 3-(1H-indol-7-yl)acrylate is unique due to its specific structural features, including the acrylate group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

104682-97-5

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 3-(1H-indol-7-yl)prop-2-enoate

InChI

InChI=1S/C12H11NO2/c1-15-11(14)6-5-9-3-2-4-10-7-8-13-12(9)10/h2-8,13H,1H3

InChI Key

XOLBSBOCRAAKLU-UHFFFAOYSA-N

SMILES

COC(=O)C=CC1=CC=CC2=C1NC=C2

Canonical SMILES

COC(=O)C=CC1=CC=CC2=C1NC=C2

Origin of Product

United States

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